REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[CH:4][C:5](Br)=[C:6]2[C:10]=1[C:9](=[O:11])[NH:8][CH2:7]2.[C:13](=[O:16])([O-])[O-].[K+].[K+].O>C(COC)OC>[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([C:2]2[CH:3]=[CH:4][C:13]([OH:16])=[CH:9][CH:10]=2)=[C:6]2[C:10]=1[C:9](=[O:11])[NH:8][CH2:7]2 |f:1.2.3|
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
NC=1C=CC(=C2CNC(C12)=O)Br
|
Name
|
|
Quantity
|
14 mL
|
Type
|
solvent
|
Smiles
|
C(OC)COC
|
Name
|
4-(4,4,5,5-tetramethyl-1,3,2-dioxaboran-2-yl)phenol
|
Quantity
|
387 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
[bis(diphenylphosphino)ferrocene]dichloropalladium
|
Quantity
|
57.4 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
607 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0.32 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
followed by purification by slurry
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=CC(=C2CNC(C12)=O)C1=CC=C(C=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 192 mg | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 181.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |